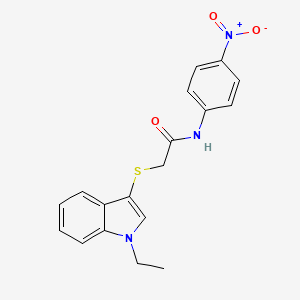
2-(1-ethylindol-3-yl)sulfanyl-N-(4-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(1-ethylindol-3-yl)sulfanyl-N-(4-nitrophenyl)acetamide” is a complex organic molecule that contains an indole ring, a sulfanyl group, a nitrophenyl group, and an acetamide group . The indole ring is a common structure in many natural products and pharmaceuticals, known for its aromatic stability. The sulfanyl group (-SH) is a functional group consisting of a sulfur atom and a hydrogen atom. The nitrophenyl group is a nitro derivative of phenyl group, and the acetamide group is a functional group derived from acetic acid.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The indole ring system would contribute significant aromatic character to the molecule. The presence of the sulfanyl, nitrophenyl, and acetamide groups would also influence the molecule’s overall shape, electronic distribution, and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The indole ring is electron-rich and may undergo electrophilic substitution. The sulfanyl group might be involved in oxidation or substitution reactions. The nitro group in the nitrophenyl ring is electron-withdrawing and may direct electrophilic aromatic substitution to the meta position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, shape, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
1. Crystal Structure Analysis
Research on similar compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, has focused on their crystal structures. Studies have revealed a folded conformation about the methylene C atom of the thioacetamide bridge, highlighting intramolecular hydrogen bonding stabilizing the conformation (Subasri et al., 2016); (Subasri et al., 2017).
2. Coordination Complexes and Antioxidant Activity
Studies on pyrazole-acetamide derivatives have led to the synthesis of coordination complexes with significant antioxidant activity. These complexes involve coordination with metal ions like Co(II) and Cu(II), showcasing potential in biochemical applications (Chkirate et al., 2019).
3. Potential Antimicrobial and Hemolytic Agents
The synthesis of N-substituted derivatives of related compounds has revealed their potential as antimicrobial and hemolytic agents. This implies potential applications in developing new antibacterial and antiviral drugs (Rehman et al., 2016).
4. Inhibition of Glutaminase
Analogues of related compounds, such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide, have been investigated as inhibitors of glutaminase. This suggests possible applications in cancer research, as glutaminase inhibition can attenuate the growth of certain cancer cells (Shukla et al., 2012).
5. Anticancer, Anti-Inflammatory, and Analgesic Activities
Derivatives like 2-(substituted phenoxy) acetamide have shown promise in anticancer, anti-inflammatory, and analgesic applications. This broadens the scope of research into how these compounds can be utilized in various therapeutic areas (Rani et al., 2014).
6. Novel Syntheses and Structural Insights
Research into similar compounds has also delved into novel synthetic routes and structural insights. This includes the study of the molecular structure, NBO analysis, and spectroscopic properties, providing a deeper understanding of these compounds at a molecular level (Mary et al., 2020); (Jenepha Mary et al., 2022).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(1-ethylindol-3-yl)sulfanyl-N-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-2-20-11-17(15-5-3-4-6-16(15)20)25-12-18(22)19-13-7-9-14(10-8-13)21(23)24/h3-11H,2,12H2,1H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCAGTMXKXMYJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-ethylindol-3-yl)sulfanyl-N-(4-nitrophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Cyclopropyl-6-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2403080.png)
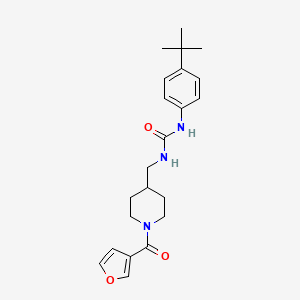
![Methyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-hydroxy-3,4-dihydropyridine-3-carboxylate](/img/structure/B2403083.png)
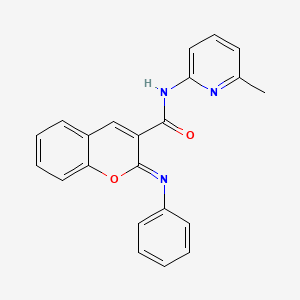

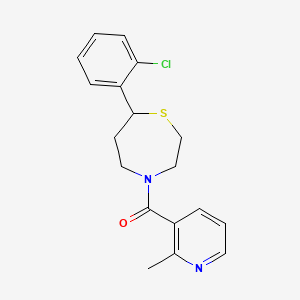
![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2403091.png)
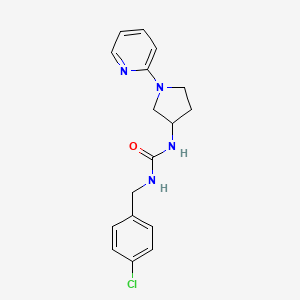

![(E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-chlorophenyl)acrylamide](/img/structure/B2403097.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-((4-chlorophenyl)thio)propanamide](/img/structure/B2403099.png)
![4-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2403100.png)
![N-methyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2403101.png)
![5-((2,4-dioxopentan-3-yl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2403103.png)